An In-depth Technical Guide to the Physicochemical Properties of m-Benzenedisulfonic Acid Disodium Salt
An In-depth Technical Guide to the Physicochemical Properties of m-Benzenedisulfonic Acid Disodium Salt
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
m-Benzenedisulfonic acid disodium salt, also known as 1,3-benzenedisulfonic acid disodium salt, is an aromatic sulfonate that serves as a crucial intermediate and building block in various industrial and scientific sectors.[1][2][3] Its applications range from being a precursor in the synthesis of pharmaceuticals and dyes to its use as a corrosion inhibitor and a dispersing agent in the textile industry.[1][4][5] The utility of this compound is intrinsically linked to its distinct physicochemical properties, which are dictated by its molecular structure: a stable benzene ring functionalized with two highly polar sulfonate groups.
This guide provides a comprehensive technical overview of the core physicochemical properties of m-benzenedisulfonic acid disodium salt. It is designed to equip researchers and development professionals with the foundational knowledge required to effectively handle, analyze, and utilize this versatile compound. The narrative emphasizes not just the "what" but the "why" behind its properties and the experimental methodologies used to determine them, ensuring a blend of theoretical understanding and practical, field-proven insight.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is the cornerstone of any scientific investigation. The key identifiers for m-benzenedisulfonic acid disodium salt are summarized below.
| Identifier | Value | Reference(s) |
| Chemical Name | 1,3-Benzenedisulfonic acid, disodium salt | [4][6] |
| Synonyms | m-Benzenedisulfonic acid disodium salt; di-Sodium benzene-1,3-disulfonate | [2][3] |
| CAS Number | 831-59-4 | [4][7] |
| Molecular Formula | C₆H₄Na₂O₆S₂ | [2][3][4] |
| Molecular Weight | 282.20 g/mol | [4] |
| InChI Key | XWPWZOJBTOJEGW-UHFFFAOYSA-L | [4][8] |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | [2][4][9] |
The structure features a central aromatic benzene ring substituted at the meta (1 and 3) positions with sulfonate groups (-SO₃⁻). These groups are ionically bonded to sodium cations (Na⁺). This arrangement confers high polarity and makes the molecule a salt of a very strong acid.
Caption: Structure of m-benzenedisulfonic acid disodium salt.
Section 2: Solubility Characteristics
The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing everything from reaction kinetics to bioavailability. m-Benzenedisulfonic acid disodium salt exhibits exceptional solubility in aqueous media.
| Parameter | Value | Conditions | Reference(s) |
| Water Solubility | 663 g/L | 20°C | [4][7][9] |
Expertise & Experience: The Causality of High Solubility The remarkable water solubility of this compound is a direct consequence of its ionic nature and molecular structure. For a substance to dissolve, the energy released from the interaction between the solute and solvent molecules (hydration energy) must overcome the energy holding the solute's crystal lattice together (lattice energy).[10] In this case:
-
Strong Hydration: The sodium cations (Na⁺) and the highly polar sulfonate anions (-SO₃⁻) are readily solvated by water molecules, forming strong ion-dipole interactions. This process releases a significant amount of hydration energy.
-
Overcoming Lattice Energy: The substantial hydration energy effectively overcomes the electrostatic forces holding the ions in the solid crystal, allowing the salt to dissociate and dissolve readily. The presence of two sulfonate groups per molecule further enhances this effect compared to its monosulfonated counterpart.
Experimental Protocol: Gravimetric Determination of Aqueous Solubility
This protocol provides a reliable method for verifying the solubility of a given batch of the compound.
Principle: A saturated solution is prepared at a controlled temperature. A known volume of this solution is then carefully evaporated to dryness, and the mass of the remaining solid is used to calculate the solubility.
Step-by-Step Methodology:
-
Temperature Control: Place a jacketed beaker containing approximately 50 mL of deionized water on a magnetic stir plate. Circulate water from a constant-temperature water bath set to 20.0 ± 0.1°C through the jacket.
-
Solution Preparation: While stirring, add m-benzenedisulfonic acid disodium salt to the water in small increments until a persistent excess of solid remains at the bottom of the beaker. This indicates that the solution is saturated.
-
Equilibration: Cover the beaker to prevent evaporation and allow the solution to stir for at least 2 hours to ensure equilibrium is reached. The temperature must remain constant throughout.
-
Sample Collection: Stop stirring and allow the excess solid to settle. Using a pre-warmed volumetric pipette, carefully withdraw a 10.00 mL aliquot of the clear supernatant. The pipette should be pre-warmed to 20°C to prevent premature crystallization.
-
Gravimetric Analysis:
-
Weigh a clean, dry evaporating dish on an analytical balance (to 0.1 mg), and record the mass (m₁).
-
Transfer the 10.00 mL aliquot into the evaporating dish.
-
Place the dish in a drying oven set to 110°C until all the water has evaporated and the residue is of constant weight.
-
Cool the dish in a desiccator to room temperature and re-weigh. Record the final mass (m₂).
-
-
Calculation:
-
Mass of solute = m₂ - m₁
-
Solubility (g/L) = (Mass of solute / 0.010 L)
-
Trustworthiness: The validity of this protocol hinges on meticulous temperature control, ensuring the solution reaches true equilibrium, and the precise measurement of volume and mass. Using an analytical balance and calibrated volumetric glassware is non-negotiable for achieving accurate and reproducible results.
Caption: Workflow for gravimetric solubility determination.
Section 3: Thermal Properties
The melting point is a fundamental property used for identification and purity assessment.[11] However, for many organic salts, this value is not straightforward.
| Parameter | Value | Reference(s) |
| Melting Point | No data available. Decomposes at high temperatures. | [12] |
Expertise & Experience: Interpreting Thermal Behavior Unlike many neutral organic molecules that exhibit a sharp melting point, m-benzenedisulfonic acid disodium salt does not have a well-defined melting temperature. This is common for ionic compounds with high lattice energies. Instead of melting, they often decompose upon strong heating. For a related compound, 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt, the melting point is cited as >300°C, which typically indicates decomposition rather than a true phase transition.[13] Therefore, for this class of compounds, the decomposition temperature or range is a more practical and informative metric of thermal stability.
Experimental Protocol: Melting Point / Decomposition Determination (Capillary Method)
Principle: A small, packed sample in a capillary tube is heated at a controlled rate in a melting point apparatus. The temperature range over which physical changes (melting or decomposition) occur is observed and recorded.[14][15]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[16]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.
-
Rapid Scan (Optional): If the approximate decomposition temperature is unknown, heat the sample at a rapid rate (e.g., 10-20°C/min) to get a rough estimate. Allow the apparatus to cool before proceeding.[11][16]
-
Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the estimated decomposition temperature. Then, reduce the heating rate to 1-2°C per minute.[14][16]
-
Observation and Recording:
-
Observe the sample closely through the magnified eyepiece.
-
Record the temperature (T₁) at which the first sign of physical change occurs (e.g., shrinking, sintering, or darkening of the sample).
-
Record the temperature (T₂) at which the sample becomes fully liquid or is clearly fully decomposed (e.g., extensive charring).
-
The decomposition range is reported as T₁ - T₂.
-
Trustworthiness: The key to an accurate determination is a slow heating rate near the transition point. This ensures that the temperature of the heating block and the sample are in thermal equilibrium, preventing an overestimation of the temperature range.[14] It is crucial to distinguish between simple phase changes and decomposition, which is often accompanied by irreversible color changes or gas evolution.
Section 4: Acidity/Basicity and Solution pH
The pH of a solution containing the salt provides insight into the nature of its constituent ions.
| Parameter | Value | Conditions | Reference(s) |
| pH | 6.9 | 500 g/L solution in H₂O at 20°C | [9] |
Expertise & Experience: The Origin of a Near-Neutral pH The observed pH of nearly 7.0 is a direct result of the salt being formed from a very strong acid and a strong base.
-
Acid Component: m-Benzenedisulfonic acid is a very strong acid, with a predicted pKa of approximately -1.43.[17] Its conjugate base, the m-benzenedisulfonate anion, is therefore exceptionally weak and does not react with water (hydrolyze) to any significant extent.
-
Base Component: The cation is Na⁺, derived from the strong base sodium hydroxide (NaOH). The sodium ion is a spectator ion and does not hydrolyze.
Since neither the anion nor the cation undergoes hydrolysis, a solution of the salt in water is expected to be neutral, with a pH very close to 7.
Section 5: Spectroscopic Profile
Spectroscopic data is essential for structural confirmation and quality control.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environment. For m-benzenedisulfonic acid disodium salt dissolved in D₂O, the spectrum is characterized by signals in the aromatic region. Based on available data, characteristic shifts are observed around 8.22, 8.00, and 7.72 ppm, corresponding to the different protons on the benzene ring.[8] The specific splitting patterns (e.g., triplets, doublets) arise from the coupling between adjacent, non-equivalent protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying functional groups. The IR spectrum of this compound will be dominated by strong absorption bands characteristic of the sulfonate group (S=O stretching, typically in the 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹ regions) and the aromatic ring (C=C stretching around 1600-1450 cm⁻¹ and C-H bending). It is often used as a pass/fail identity test in quality control.
Section 6: Other Physical Properties
Additional physical properties are important for process design, storage, and handling.
| Property | Value | Reference(s) |
| Physical Form | White to cream-colored solid powder | [2][12] |
| Density | 1.124 g/cm³ | [7][9] |
| Bulk Density | 860 kg/m ³ | [9] |
| Vapor Pressure | 0 Pa @ 25°C | [7][9] |
The extremely low vapor pressure is expected for an ionic salt, indicating it is non-volatile under standard conditions. The bulk density is a practical parameter for designing storage containers and transport systems.
Section 7: Stability and Safe Handling
Understanding the stability and hazards of a chemical is paramount for laboratory safety and ensuring material integrity.
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[7]
-
Hygroscopicity: The compound is sensitive to moisture (hygroscopic) and should be stored in a tightly closed container in a dry place.[9][17][18]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[4][12]
-
Hazard Profile: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[7][9]
Safe Handling Recommendations:
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust.[7][19]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7][19][20]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7][20][21]
Conclusion
m-Benzenedisulfonic acid disodium salt is a highly polar, water-soluble, and thermally stable organic salt with a well-defined physicochemical profile. Its high solubility is governed by strong ion-dipole interactions with water, while its near-neutral pH is a consequence of its origin from a strong acid and strong base. While it lacks a distinct melting point, its decomposition temperature serves as a key indicator of its thermal stability. A thorough understanding of these properties, supported by robust experimental validation, is essential for any scientist or researcher aiming to leverage this compound in pharmaceutical development, chemical synthesis, or materials science.
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